molecular formula C14H16NNaO5 B091004 Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt CAS No. 1089-84-5

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt

Cat. No. B091004
CAS RN: 1089-84-5
M. Wt: 301.27 g/mol
InChI Key: QCQUOMIBMARNCT-UHFFFAOYSA-N
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Description

Oximes are a class of compounds in medicinal chemistry, renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . These hydroxy-imine derivatives are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .


Molecular Structure Analysis

Oximes have a general structure of R1R2C=NOH, where R1 and R2 can be any organic groups . The specific molecular structure of “Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt” is not available in the literature I have access to.

Scientific Research Applications

Herbicide Application

Bromoxynilphenol, also known as Bromoxynil, is a widely used herbicide. It is registered in Canada for commercial use to control a broad spectrum of annual broadleaf weeds in food and feed crops including alfalfa, corn, wheat, onions, garlic, carrots, and several seedling grasses .

Research in Developmental Toxicity

Bromoxynil has been evaluated for its developmental toxicity in Sprague-Dawley rats and Swiss-Webster mice . This research can help understand the potential risks and safety measures needed when using this compound.

Magnetic Nanoparticles Coating

Sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate has been used in the coating of magnetic nanoparticles. These nanoparticles were then used as an adsorbent for dispersive-magnetic solid-phase extraction and determination of palladium in soil samples .

Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds. For example, it can be used in the reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .

FDA-Approved Oximes

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt belongs to the class of oximes. Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Antibacterial Applications

Oximes, including Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, have been known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Mechanism of Action

Bromoxynilphenol, also known as sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate or Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, is a widely used herbicide . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Bromoxynilphenol is the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis . Photosystem II is responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

Bromoxynilphenol works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, Bromoxynilphenol disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by Bromoxynilphenol affects the light-dependent reactions of photosynthesis, a crucial biochemical pathway in plants . This disruption in photosynthesis leads to a rapid depletion of the plant’s energy reserves, resulting in the death of the plant .

Result of Action

The primary result of Bromoxynilphenol’s action is the death of the targeted weeds . By inhibiting photosynthesis, the compound depletes the plant’s energy reserves, leading to its death . It is highly toxic to mammals and is an endocrine disrupter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynilphenol. For instance, its potential for leaching to groundwater is considered low, suggesting that soil composition can impact its mobility .

properties

IUPAC Name

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQUOMIBMARNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910904
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt

CAS RN

1089-84-5
Record name Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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